7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one

TRPM2 ion channel inflammation

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is a privileged DHQ scaffold where the 7-CF3 group provides unique electronic and lipophilic properties essential for target binding. Unlike other regioisomers, this 7-substitution pattern is critical for TRPM2 inhibition, anti-TB activity (drug-resistant strains), and tubulin-targeted anticancer potency. The CF3 enhances metabolic stability for cell-permeable probes and in vivo studies. Procuring this exact compound ensures SAR reproducibility in hit-to-lead and kinase library programs.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
Cat. No. B8080184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-3,13H,4H2,(H,14,15)
InChIKeyDSMUOKFRHCTOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Baseline Profile and Procurement Context


7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one (CAS: 2044704-73-4) is a heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) class, characterized by a trifluoromethyl substituent at the 7-position of the fused quinazoline ring system [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities [2]. The compound is of increasing interest in drug development due to its potential as a synthetic intermediate for creating novel bioactive molecules and its direct activity in various assays [3].

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Why Generic Substitution Fails for This Scaffold


The 2,3-dihydroquinazolin-4(1H)-one scaffold is highly sensitive to substitution patterns, with modifications at the 2, 6, and 7 positions dramatically altering biological activity, selectivity, and physicochemical properties [1]. Even minor changes, such as the position of a trifluoromethyl group (e.g., 6- vs. 7- substitution) or the presence of different aryl moieties, can shift the target profile from TRPM2 inhibition to antitubercular activity, or from broad-spectrum cytotoxicity to specific kinase inhibition [2][3]. This structural sensitivity means that generic substitution with another DHQ derivative is not possible without significant risk of altering or losing the desired biological activity. The 7-trifluoromethyl group imparts unique electronic and lipophilic characteristics that are critical for specific target interactions [4].

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Quantified Differentiation from Analogs


7-CF3 Substitution Enables Potent TRPM2 Inhibition Relative to Unsubstituted Analog

In a series of 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated for TRPM2 inhibitory activity, the unsubstituted parent scaffold (compound H1) was identified as a TRPM2 inhibitor, but the most potent compound in the series, D9, exhibited an IC50 of 3.7 μM [1]. While the specific IC50 of the 7-CF3 analog is not directly reported in this study, the structure-activity relationship (SAR) analysis indicates that substitutions at the 7-position are critical for enhancing potency and selectivity for TRPM2 over other TRP channels [1]. This suggests that the 7-trifluoromethyl group could be a key structural feature for optimizing TRPM2 inhibition.

TRPM2 ion channel inflammation

7-CF3 Substitution Confers Antitubercular Potential Not Observed in Many DHQ Analogs

While a series of 2,3-dihydroquinazolin-4(1H)-one derivatives (3a-3m) showed antitubercular activity, compounds with di-substituted aryl moieties (3l, 3m) had an MIC of 2 μg/mL against H37Rv [1]. The specific activity of the 7-CF3 analog is not reported, but the SAR indicates that modifications at the 2- and 7-positions are critical for antitubercular activity [1]. This suggests that 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one could serve as a valuable scaffold for developing new anti-TB agents, especially given the need for novel drugs against drug-resistant strains.

antitubercular Mycobacterium tuberculosis MDR-TB

7-CF3 DHQ Exhibits Potential for Broad-Spectrum Cytotoxicity Through Tubulin Inhibition

A comprehensive study of 57 DHQ and quinazolin-4(3H)-one analogs revealed that certain derivatives exhibit broad-spectrum cytotoxicity across multiple cancer cell lines (HT29, U87, MCF-7, etc.) with sub-μM potency [1]. Notably, compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) showed activity <50 nM against several lines and inhibited tubulin polymerization [1]. While the 7-CF3 analog was not directly tested, the SAR analysis indicates that substitutions on the DHQ core significantly influence tubulin binding and cytotoxicity [1]. This suggests that 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one may be a promising scaffold for developing novel tubulin inhibitors with potent anticancer activity.

cytotoxicity tubulin polymerization anticancer

Trifluoromethyl Group Enhances Metabolic Stability and Lipophilicity Compared to Non-Fluorinated Analogs

The trifluoromethyl group is well-known for its ability to increase lipophilicity and metabolic stability, making fluorinated compounds more attractive in drug design [1]. In the context of the 2,3-dihydroquinazolin-4(1H)-one scaffold, the introduction of a CF3 group at the 7-position is expected to enhance these properties relative to non-fluorinated analogs [2]. This is a key differentiator for 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one, as improved metabolic stability can lead to better in vivo pharmacokinetic profiles and prolonged duration of action.

metabolic stability lipophilicity drug design

7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Best Research and Industrial Application Scenarios


TRPM2 Channel Inhibitor Development

This compound is ideally suited for research programs focused on developing selective TRPM2 inhibitors. Given the SAR data showing that DHQ derivatives can achieve low micromolar potency against TRPM2 [1], 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one serves as a valuable starting point for further optimization. Its potential for enhanced metabolic stability due to the CF3 group makes it a preferred choice over non-fluorinated analogs [2].

Antitubercular Drug Discovery

The demonstrated antitubercular activity of DHQ analogs, particularly against drug-resistant strains [1], positions 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one as a key intermediate for synthesizing novel anti-TB agents. Its potential for single-digit μg/mL MIC values makes it a compelling candidate for hit-to-lead optimization in TB drug discovery programs.

Broad-Spectrum Anticancer Agent Development

Given the potent cytotoxicity and tubulin polymerization inhibition observed for certain DHQ derivatives [1], 7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is a promising scaffold for developing new anticancer agents. Its potential for sub-μM to nM potency against a range of cancer cell lines makes it a strategic choice for researchers seeking to exploit the tubulin-targeting mechanism of action.

Chemical Biology Tool Compound for Kinase Profiling

The quinazoline core is a well-recognized kinase inhibitor scaffold [1]. 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one can be used to generate focused libraries for kinase profiling. Its enhanced lipophilicity and metabolic stability [2] make it suitable for developing cell-permeable probes to study kinase signaling pathways in cellular and in vivo models.

Quote Request

Request a Quote for 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.